molecular formula C12H10N2O3 B147693 Lacmoid CAS No. 42249-61-6

Lacmoid

Cat. No. B147693
CAS RN: 42249-61-6
M. Wt: 230.22 g/mol
InChI Key: MIXIPTWQWAKYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fungal Laccases and Hybrid Molecule Synthesis

Laccases are ligninolytic enzymes found in a variety of organisms, including fungi, molds, insects, plants, and bacteria. These enzymes play a significant role in the depolymerization of lignin and other complex molecules, as well as in polymerization reactions that lead to pigment formation. Notably, laccases have been utilized in the synthesis of new hybrid molecules by coupling hydroxylated aromatic substrates with nonlaccase substrates, resulting in the creation of heteromolecular hybrid molecules. These reactions have been shown to produce new low-molecular-weight products efficiently. The applications of laccases extend to biotechnology, where they are used for environmentally friendly synthesis of fine chemicals and the derivatization of biologically active compounds. This includes the synthesis of antibiotics, amino acids, antioxidants, and cytostatics. Furthermore, laccases are involved in the formation of new polymers and biomaterials with potential uses in various industries, such as textiles and leather processing .

Synthesis and Structural Analysis of AHLs

Gram-negative bacteria synthesize N-Acyl-l-homoserine lactones (AHLs), which are crucial for quorum sensing and inter-kingdom signaling. These molecules facilitate communication between bacteria and eukaryotic cells, playing a role in infection and biofilm formation. To understand the interactions of AHLs with cell membranes, deuterium-labelled AHLs were synthesized using a two-step procedure starting from deuterated fatty acids. The structural analysis of these AHLs was conducted using a combination of theoretical studies and experimental infrared and Raman spectroscopy. The integration of AHLs into model lipid membranes was investigated using vibrational sum-frequency-generation spectroscopy, providing insights into the interaction mechanisms of AHLs with cell membranes .

Palladium-Catalyzed Synthesis of Lactams

A novel method for synthesizing unsaturated seven-membered ring lactams has been developed. This method involves the hydroamination of Baylis-Hillman acetate with amines, followed by intramolecular cyclocarbonylation reactions of the resulting allylamines. The process is tolerant of various functional groups and yields lactams with high efficiency. This synthesis route offers a versatile approach to creating a diverse range of lactam structures, which are important components in many pharmaceutical compounds .

Properties of Lactic Acid-Based Polymers

Lactic acid-based polymers are synthesized through various methods, including polycondensation and ring-opening polymerization. These polymers exhibit a wide range of properties that correlate with their composition and structure. The review of these polymers covers their thermophysical properties, solubility, miscibility, mechanical properties, as well as their stability under hydrolytic, thermal, and radiation conditions. The biodegradation of these polymers is also discussed, highlighting their potential in applications that require biocompatible and biodegradable materials. Modifications to the polymer structure through post-polymerization reactions can significantly alter their properties and expand their application range .

Scientific Research Applications

1. Alzheimer's Disease Research

Lacmoid has been identified as a non-specific inhibitor of amyloid assembly, particularly in the context of Alzheimer's disease. Studies reveal that lacmoid interacts with the amyloid beta peptide (Aβ), which is crucial in the pathogenesis of Alzheimer's. Lacmoid's ability to inhibit both oligomeric assembly and fibrillation of Aβ is significant. This interaction exhibits binding characteristics similar to detergents and can prevent the conversion from a random coil-like state towards a beta-sheet state, which is critical in amyloid disorders. Such findings aid in understanding the mechanistic details of small molecule therapeutics targeting amyloid disorders, including Alzheimer's disease (Abelein et al., 2012).

2. Modulation of Amyloid β Peptide Self-Assembly

Further research on lacmoid demonstrates its role in transiently and kinetically modulating the self-assembly of the amyloid β peptide. The study shows that Aβ forms non-toxic co-aggregates with lacmoid, involving two distinct kinetic processes. These interactions suggest the potential effectiveness of even weak binders like lacmoid as therapeutics against pathogenic protein aggregation, which is a hallmark of several neurodegenerative diseases (Abelein et al., 2012).

3. Impact on Protein Aggregation in Neurodegenerative Diseases

Lacmoid's mechanism of action in the inhibition of amyloid β-peptide aggregation is also studied in detail. It is found to bind the peptide in a surfactant-like manner, countering the formation of various types of aggregates. This research helps in understanding the molecular mechanisms of action of nonspecific modulators of protein self-assembly, which is crucial in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases (Abelein et al., 2012).

4. Usage in Cytological Studies

Historically, lacmoid has been used in cytological preparations, particularly in the study of meiosis. A method involving acetic-lacmoid squash followed by Feulgen staining made it possible to observe chemical and physical changes in the nucleus during meiosis, significantly contributing to cytological research and the understanding of genetic processes (Darlington & Cour, 1946).

5. Detection of Microorganisms in Biological Studies

Lacmoid has been used to detect microorganisms in biological studies. For example, a 2% lacmoid stain was employed to visualize microorganisms in wasp eggs, correlating their presence with the incidence of revertible parthenogenesis in wasps of the genus Trichogramma. This method provides a simple and efficient way to detect microorganisms in various species (Stouthamer & Werren, 1993).

Safety And Hazards

Lacmoid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.

Relevant Papers There are several papers that discuss Lacmoid and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of Lacmoid in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of Lacmoid in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .

properties

IUPAC Name

azanium;7-oxophenoxazin-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXIPTWQWAKYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark blue powder; [Acros Organics MSDS]
Record name Resorcin blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15052
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ammonium 3-oxo-3h-phenoxazin-7-olate

CAS RN

42249-61-6
Record name 3H-Phenoxazin-3-one, 7-hydroxy-, ammoniate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42249-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcin blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcin blue
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lacmoid
Reactant of Route 2
Lacmoid
Reactant of Route 3
Lacmoid
Reactant of Route 4
Lacmoid
Reactant of Route 5
Lacmoid
Reactant of Route 6
Lacmoid

Citations

For This Compound
2,990
Citations
C Lendel, CW Bertoncini, N Cremades, CA Waudby… - Biochemistry, 2009 - ACS Publications
Increasing evidence links the misfolding and aberrant self-assembly of proteins with the molecular events that underlie a range of neurodegenerative diseases, yet the mechanistical …
Number of citations: 114 pubs.acs.org
KA Omar, R Sadeghi - Chemical Engineering Research and Design, 2022 - Elsevier
… In this work, we present a novel Lacmoid-based DES formed from the combination of choline chloride (ChCl) as an HBA and Lacmoid (LA) as an HBD, along with their physical …
Number of citations: 6 www.sciencedirect.com
DW Ramming, HA Hinrichs, PE Richardson - Stain technology, 1973 - Taylor & Francis
… Lacmoid is a selective stain for callose and its color is stable. Aniline blue as a fluorochrome … The present paper proposes the use of aniline blue and lacmoid for the sequential staining …
Number of citations: 35 www.tandfonline.com
BR Nebel - Stain Technology, 1931 - Taylor & Francis
Lacmoid or Rescorcin Blue (CI No. 908) was first employed by Tsvett (see Conn ‘) as a specific callose stain. It is also mentioned by Strasburger2 and &awe: has been described by …
Number of citations: 41 www.tandfonline.com
XJ Chang, XY Luo, ZX Su, GY Zhan… - Fresenius' journal of …, 1994 - Springer
A new poly(acrylamidrazone-hydrazide lacmoid) chelating fibre has been synthesized from polyacrylonitrile fibre and used for the preconcentration and separation of traces of Cr(III), Ga(…
Number of citations: 22 link.springer.com
JW Ellms - Journal of the American Chemical Society, 1899 - ACS Publications
… Lacmoid and phenacetolin, as described by Sutton and other writers, are prepared as follows : Lacmoid is derived from resorcin by heating with sodium nitrite at a temperature of no0 to …
Number of citations: 3 pubs.acs.org
H TATEMOTO, T MAEDA, T TERADA… - Jpn J Anim …, 1989 - scholar.archive.org
… and/or aceto-lacmoid. It was easy to identify the first polar body (PB-1) and the second polar body (PB-2) as the result of staining with Hoechst or aceto-lacmoid. The chromatin of PB-1 …
Number of citations: 2 scholar.archive.org
VI Cheadle, EM Gifford, K Esau - Stain Technology, 1953 - Taylor & Francis
… Lacmoid destains rapidly in water and in the lower percentages of … Lacmoid solutions seem to deteriorate with use, particularly when made alkaline. It is best not to use such lacmoid for …
Number of citations: 252 www.tandfonline.com
R Stouthamer, JH Werren - Journal of Invertebrate Pathology, 1993 - Elsevier
… A 2% lacmoid stain was used to visualize microorganisms in wasp eggs. Eggs of all 13 revertible … The lacmoid stain provides a fast, easy method to detect microorganisms in the …
Number of citations: 140 www.sciencedirect.com
H Schneider - Stain Technology, 1960 - Taylor & Francis
… lacmoid, and then dehydrated and mounted as indicated above are excellent for demonstrating sieve plate callose. Lacmoid alone is very useful for readily detecting callose distribution. …
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.